1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTZCYXTKNTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting from an indole derivative, the indole-3-carbonyl group is introduced through acylation reactions.
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often involving azetidine-3-carboxylic acid or its derivatives.
Thiophene Ring Introduction: The thiophene ring is incorporated through nucleophilic substitution reactions, where thiophen-2-ylmethylamine reacts with the azetidine intermediate.
Final Coupling: The final step involves coupling the indole and azetidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole or thiophene derivatives.
Scientific Research Applications
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Material Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Chemical Biology: Studying its role in modulating biological processes or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as kinase or G-protein coupled receptor pathways, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can be contextualized against the following analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Indole-Thiophene Hybrids
Structural Features
- Azetidine vs. Piperazine/Thiazolidinone: The azetidine ring in the target compound introduces greater conformational strain compared to the six-membered piperazine in MEPIRAPIM or the five-membered thiazolidinone in compound 16. This strain may enhance binding selectivity but reduce metabolic stability.
- Carboxamide vs. Thiocarbothioamide : The carboxamide group in the target compound offers hydrogen-bonding capacity similar to the thiocarbothioamide (C=S) in compound 14, but with reduced electron-withdrawing effects.
- Thiophene vs.
Spectroscopic and Analytical Data
- FT-IR : The target compound’s carbonyl (C=O) and NH stretches would align with those observed in compound 14 (C=S at 1242 cm⁻¹, NH at 3127 cm⁻¹) and compound 15 (C=N at 1627 cm⁻¹).
- NMR: The thiophene protons in the target compound would resonate near δ 6.83–8.26 ppm (cf. compound 14), while the azetidine CH2 groups might appear at δ 3.69–3.78 ppm (analogous to compound 16’s thiazolidinone CH2).
Biological Activity
The compound 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a novel synthetic derivative that incorporates an indole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and pharmacological potential.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula: C13H12N2O2S
- Molecular Weight: 252.31 g/mol
This structure features an indole carbonyl group linked to a thiophene ring and an azetidine carboxamide, which are pivotal in determining its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of indole derivatives, including our compound of interest. A study focused on various indole derivatives showed significant cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated that compounds with similar scaffolds exhibited IC50 values ranging from 6.31 µM to 49.89 µM, marking them as potent anticancer agents compared to standard treatments like acarbose, which has an IC50 of 750 µM .
Case Study: Indole Derivatives Against Cancer
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 6.31 | Uncompetitive α-glucosidase inhibitor |
| Compound B | A549 | 20.5 | Induces apoptosis via IL-6 regulation |
| This compound | MCF-7 | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through its interaction with various enzymes, particularly α-glucosidase. The indole scaffold is recognized for its ability to modulate enzyme activity effectively.
In Vitro Studies
In vitro studies have shown that derivatives of indole can act as effective inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. The synthesized derivatives exhibited promising inhibitory activities with IC50 values significantly lower than those of established inhibitors like acarbose .
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) profile of the compound. Computational models predict favorable ADMET properties for the compound, suggesting good oral bioavailability and low toxicity profiles.
Q & A
Q. What are the common synthetic routes for 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as:
- Amidation/Cyclization : Pd-catalyzed amidation (e.g., coupling indole-3-carbonyl derivatives with azetidine intermediates) followed by cyclization under reflux conditions. Similar methodologies are described for related indole-thiophene hybrids using Pd catalysis and acetic acid-mediated cyclization .
- Condensation Reactions : Refluxing 3-formyl-indole derivatives with thiophene-containing amines in acetic acid with sodium acetate as a catalyst. This approach is effective for forming Schiff bases or carboxamide linkages, with yields optimized by controlling reaction time (3–5 hours) and stoichiometry (1.1:1 molar ratio of aldehyde to amine) .
Q. Optimization Tips :
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
Q. Example Data :
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| Indole C=O | - | ~168 |
| Thiophene CH2 | 4.2–4.5 | ~45 |
| Azetidine ring | 3.5–4.0 (m) | ~55–60 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, particularly regarding isomer formation during synthesis?
Methodological Answer: Contradictions may arise from:
- Rotamers/Conformers : Dynamic NMR or variable-temperature studies can distinguish between rotational isomers of the carboxamide group .
- Regioisomers : Use 2D NMR (e.g., NOESY or HSQC) to confirm connectivity. For example, NOE correlations between the indole C3-H and thiophene methylene group can validate the correct regiochemistry .
- Crystallographic Validation : Resolve ambiguities by growing single crystals and refining structures using SHELXL. Compare experimental vs. simulated powder XRD patterns .
Q. What computational tools are recommended for analyzing the crystal structure and intermolecular interactions of this compound?
Methodological Answer:
- Mercury CSD : Visualize crystal packing and quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking between indole and thiophene rings). The "Materials Module" enables database searches for analogous packing motifs .
- SHELX Suite : Refine high-resolution crystallographic data. For twinned crystals, use SHELXL’s TWIN/BASF commands to model disorder .
- DFT Calculations : Optimize molecular geometry (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .
Q. How can researchers design experiments to evaluate the biological activity of this compound, and what controls are essential?
Methodological Answer:
- In Vitro Assays :
- Target Binding : Use fluorescence polarization or SPR to measure affinity for proteins (e.g., kinases or GPCRs commonly targeted by indole derivatives). Include a negative control (e.g., unmodified indole) .
- Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with a positive control (e.g., doxorubicin) and vehicle control (DMSO) .
- Data Validation :
- Replicate experiments ≥3 times.
- Use ANOVA to assess significance (p < 0.05).
Q. What strategies can mitigate challenges in achieving high enantiomeric purity during synthesis?
Methodological Answer:
Q. How do solvent polarity and reaction temperature influence the stability of intermediates during synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carboxamide intermediates via hydrogen bonding, while non-polar solvents (toluene) may favor cyclization .
- Temperature Control : Maintain reflux temperatures (80–110°C) to prevent decomposition of thermally labile intermediates (e.g., azetidine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
